molecular formula C14H13N3O3 B3863809 isonicotinaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime

isonicotinaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime

Cat. No. B3863809
M. Wt: 271.27 g/mol
InChI Key: MHWKDLPEICHPQL-YBEGLDIGSA-N
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Description

The compound “isonicotinaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime” is a complex organic molecule. It likely contains an isonicotinaldehyde group, a 4-methoxyphenyl group, an amino group, a carbonyl group, and an oxime group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxime group. Oximes are usually generated by the reaction of hydroxylamine with aldehydes or ketones . The specific synthesis pathway for this compound would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its constituent groups. The presence of the oxime group (C=N-OH) would likely be a key feature of its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The oxime group in the compound can undergo various reactions, including reduction to amines, hydrolysis to ketones or aldehydes, and conversion to amide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. For example, oximes generally exist as colorless crystals or thick liquids and are poorly soluble in water .

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the context in which it is used. For example, if this compound were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and the conditions under which it is used. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

[(Z)-pyridin-4-ylmethylideneamino] N-(4-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-19-13-4-2-12(3-5-13)17-14(18)20-16-10-11-6-8-15-9-7-11/h2-10H,1H3,(H,17,18)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWKDLPEICHPQL-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)ON=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)O/N=C\C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-pyridin-4-ylmethylideneamino] N-(4-methoxyphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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